

physicochemical properties of 2-[Bis(2-chloroethyl)amino]ethanol

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Compound of Interest

Compound Name: 2-[Bis(2-chloroethyl)amino]ethanol

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An In-depth Technical Guide on the Physicochemical Properties of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological interactions of 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound, a nitrogen mustard derivative, is of significant interest due to its properties as an alkylating agent.^[1]

Physicochemical Properties

2-[Bis(2-chloroethyl)amino]ethanol is typically handled as its hydrochloride salt to improve its solubility and stability.^[1] The following table summarizes its key physicochemical properties.

| Property | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | 2-[Bis(2-chloroethyl)amino]ethanol hydrochloride | [1] |
| Synonyms | Bis(beta-chloroethyl)-beta-hydroxyethylamine hydrochloride, Ethanol mustard hydrochloride | [1][2] |
| CAS Number | 63978-53-0 | [1][2] |
| Molecular Formula | C ₆ H ₁₄ Cl ₃ NO | [1][2] |
| Molecular Weight | 222.54 g/mol | [1][2] |
| Appearance | White to light beige crystalline solid/powder | [1] |
| Melting Point | 212.0 - 220.0 °C (for the related compound Bis(2-chloroethyl)amine hydrochloride) | [3] |
| Boiling Point | 202.1°C at 760 mmHg | [2] |
| Solubility | Soluble in water | [1][4] |
| Flash Point | 76°C | [2] |
| LogP | 1.56 | [2] |
| SMILES | C(CN(CCCl)CCO)Cl.Cl | [1] |
| InChI | InChI=1/C6H13Cl2NO.ClH/c7-1-3-9(4-2-8)5-6-10;/h10H,1-6H2;1H | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **2-[Bis(2-chloroethyl)amino]ethanol** hydrochloride are crucial for its application in research and

development.

Synthesis Protocol

A common method for synthesizing the related compound, bis(2-chloroethyl)amine hydrochloride, involves the reaction of diethanolamine with thionyl chloride.^{[5][6]}

Materials:

- Diethanolamine
- Thionyl chloride
- Dichloroethane (solvent)
- Methanol

Procedure:

- In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.^[5]
- Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.^[5]
- Warm the mixture to 50°C. The initial solid will dissolve.^[5]
- Bring the mixture to reflux. As reflux continues, a crystalline solid will reappear.^[5]
- Continue refluxing with stirring for 3 hours.^[5]
- Quench the reaction by adding 20 mL of methanol.^[5]
- Remove the solvents under vacuum to obtain the white crystalline product.^[5]

Purification Protocol: Recrystallization

Recrystallization is a primary method for purifying chloroethylamine salts.^[7]

Materials:

- Crude **2-[Bis(2-chloroethyl)amino]ethanol** hydrochloride
- Ethanol
- Diethyl ether

Procedure:

- Dissolve the crude compound in a minimal amount of hot ethanol.[\[7\]](#)
- Slowly cool the solution.[\[7\]](#)
- Induce crystallization by the gradual addition of diethyl ether.[\[7\]](#)
- Filter the purified crystals and dry them under vacuum.

Analytical Protocols

A suite of analytical techniques is used to confirm the structure and purity of the compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To provide definitive structural confirmation.
- Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts and coupling patterns are used to elucidate the molecular structure.[\[7\]](#)

2. High-Performance Liquid Chromatography (HPLC):

- Purpose: To assess purity and for preparative applications.[\[7\]](#)
- Methodology:
 - Column: C18 stationary phase.[\[7\]](#)
 - Mobile Phase: A gradient elution system of aqueous trifluoroacetic acid and acetonitrile.[\[7\]](#)

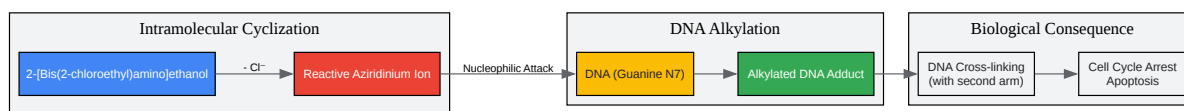
- Detection: UV detector at an appropriate wavelength.
- The retention time and peak purity are used to determine the identity and quantify the compound.

3. Gas Chromatography/Fourier Transform Infrared Spectroscopy (GC/FT-IR):

- Purpose: Identification and quantitation in aqueous matrices.[8]
- Methodology: Direct aqueous injection into a gas chromatograph with detection by a Fourier transform infrared spectrometer. This method is suitable for water-soluble and thermally stable compounds.[8]

Mechanism of Action and Analytical Workflow

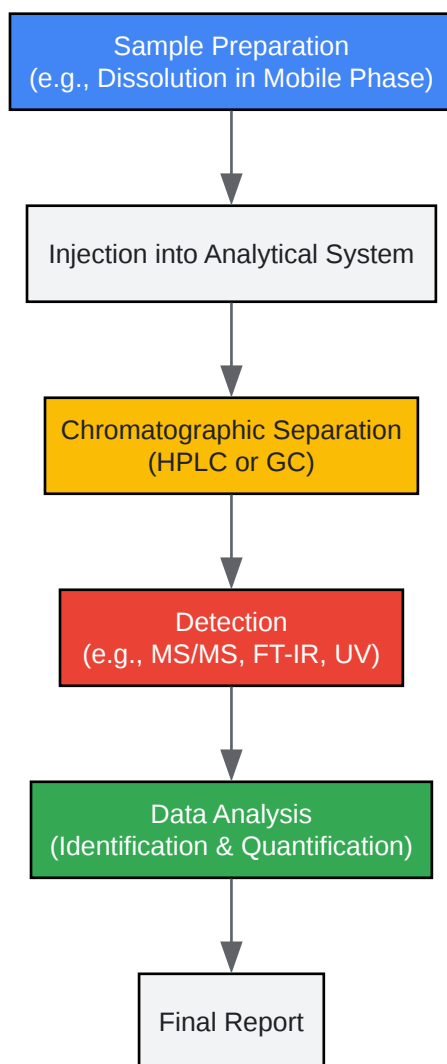
As a nitrogen mustard, **2-[Bis(2-chloroethyl)amino]ethanol** is an alkylating agent. Its biological activity stems from its ability to form highly reactive aziridinium ions that can covalently bind to nucleophilic sites on biological macromolecules, most notably DNA. This leads to DNA damage and cytotoxicity, which is the basis of its potential use in chemotherapy. [1]



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Caption: Proposed mechanism of DNA alkylation by **2-[Bis(2-chloroethyl)amino]ethanol**.

A typical workflow for the analysis of this compound involves several key steps from sample preparation to data interpretation.



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Caption: A generalized experimental workflow for the analysis of the target compound.

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